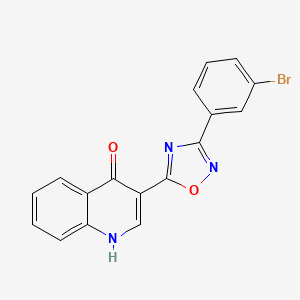

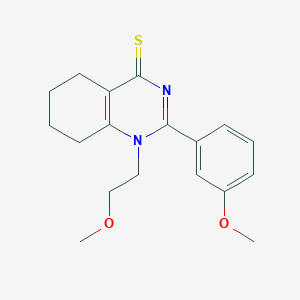

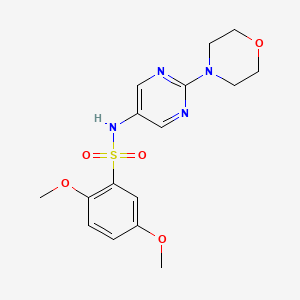

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine, also known as MOBA, is a chemical compound with potential applications in scientific research. MOBA belongs to the class of heterocyclic compounds and has been synthesized by various methods.

科学的研究の応用

Anticancer Activity

Research into derivatives similar to N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine has shown promise in the field of oncology. Studies have focused on the design, synthesis, and evaluation of these compounds for their anticancer activity against various human cancer cell lines. For instance, compounds containing the 1,3,4-oxadiazol moiety have been synthesized and tested for their effectiveness against breast, lung, prostate, and other cancer types. These studies have identified several derivatives demonstrating good to moderate anticancer activity, highlighting the potential of such compounds in developing new anticancer drugs (Yakantham, Sreenivasulu, & Raju, 2019).

Antimicrobial Properties

Another area of application for compounds structurally related to N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine is in the development of antimicrobial agents. Various studies have synthesized and evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, showcasing their effectiveness against a range of microorganisms. These investigations underscore the potential of using these compounds as a basis for creating new antimicrobial treatments that address the growing concern of antibiotic resistance (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Neuroprotective Effects

Compounds within this chemical family have also been evaluated for their neuroprotective effects. Research has been conducted on the synthesis of N-(substituted benzothiazol-2-yl)amide derivatives to assess their anticonvulsant and neuroprotective properties. These studies have identified specific derivatives that not only exhibit significant anticonvulsant activity but also show promise in offering neuroprotection by reducing oxidative stress markers. Such findings suggest these compounds may serve as leads for the development of new treatments for neurological disorders (Hassan, Khan, & Amir, 2012).

Nematocidal Activity

Research into 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has identified compounds with significant nematocidal activity against Bursaphelenchus xylophilus, a harmful plant pathogen. These studies highlight the potential application of such compounds in agriculture for controlling nematode infestations, offering an alternative to traditional pesticides with potentially less environmental impact (Liu, Wang, Zhou, & Gan, 2022).

作用機序

Target of Action

Similar compounds have been found to inhibit the catalytic activity of15-lipoxygenases (ALOX15) , a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Mode of Action

The exact mode of action of this compound remains unclear due to the lack of specific information. It’s suggested that similar compounds inhibit alox15 in a substrate-specific manner . This inhibition is thought to be allosteric, meaning the compound binds to a site on the enzyme other than the active site, altering the enzyme’s conformation and reducing its activity .

Biochemical Pathways

The compound likely affects the biochemical pathways involving ALOX15. ALOX15 plays a role in the metabolism of linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound could potentially alter the production of metabolites derived from these fatty acids, affecting various physiological processes.

特性

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O3S/c1-22-11-5-3-10(4-6-11)15-20-21-16(24-15)19-17-18-13-9-12(23-2)7-8-14(13)25-17/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHJLGGUOZNYNTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)NC3=NC4=C(S3)C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[(4-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B2466836.png)

![2-[4-(4-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2466851.png)

![1-[5-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2466854.png)